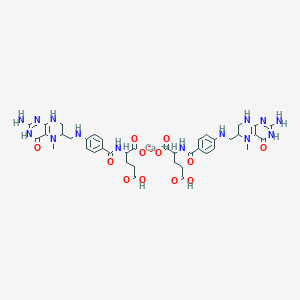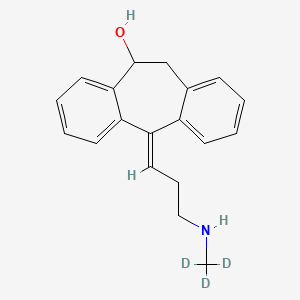
Lignin calcium sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lignin calcium sulfonate is a multi-component polymer anionic surfactant with a slight aromatic smell. It is derived from lignin, which is the second most abundant biopolymer on Earth after cellulose. Lignin is primarily obtained as a byproduct from the sulfite pulping process used in the paper industry. This compound is known for its strong dispersibility, cohesiveness, and chelation properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lignin calcium sulfonate is typically produced during the sulfite pulping process. The process involves cooking woody material under pressure with sulfite chemicals, which results in the extraction of lignin. The extracted lignin is then sulfonated using hydrogensulfite to produce lignosulfonates . The electrophilic carbocations produced during ether cleavage react with bisulfite ions to give sulfonates .
Industrial Production Methods
Industrial production of this compound involves the recovery of lignosulfonates from spent pulping liquids (red or brown liquor) from sulfite pulping. Ultrafiltration can also be used to separate lignosulfonates from the spent pulping liquid . The lignin is first precipitated by acidifying the liquor with carbon dioxide, then washed. Reaction with sodium sulfite or sodium bisulfite and an aldehyde under a basic environment completes the sulfonation process .
Análisis De Reacciones Químicas
Types of Reactions
Lignin calcium sulfonate undergoes various chemical reactions, including:
Oxidation: Lignosulfonates can be oxidized to introduce additional functional groups.
Hydroxymethylation: This reaction introduces hydroxymethyl groups to the lignin structure.
Sulfomethylation: This reaction introduces methylene sulfonate groups mainly into the ortho position of the aromatic ring of lignin.
Common Reagents and Conditions
Common reagents used in these reactions include sodium sulfite, sodium bisulfite, and aldehydes. The reactions typically occur under basic conditions .
Major Products
The major products formed from these reactions include various sulfonated lignin derivatives, which have enhanced water solubility and dispersibility properties .
Aplicaciones Científicas De Investigación
Lignin calcium sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a dispersant in cement admixtures and dye solutions.
Biology: Utilized as a humectant and a feedstock for various products.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Mecanismo De Acción
The mechanism by which lignin calcium sulfonate exerts its effects involves its amphiphilic nature, which allows it to act as a surfactant. The
Propiedades
Fórmula molecular |
C20H24CaO10S2 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
calcium;(2S)-3-(2-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-sulfonatopropyl)phenoxy]propane-1-sulfonate |
InChI |
InChI=1S/C20H26O10S2.Ca/c1-28-18-7-3-6-15(20(18)21)12-16(13-32(25,26)27)30-17-9-8-14(11-19(17)29-2)5-4-10-31(22,23)24;/h3,6-9,11,16,21H,4-5,10,12-13H2,1-2H3,(H,22,23,24)(H,25,26,27);/q;+2/p-2/t16-;/m0./s1 |
Clave InChI |
RYAGRZNBULDMBW-NTISSMGPSA-L |
SMILES isomérico |
COC1=CC=CC(=C1O)C[C@@H](CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Ca+2] |
SMILES canónico |
COC1=CC=CC(=C1O)CC(CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B11933280.png)
![(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid](/img/structure/B11933286.png)
![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)
![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)

![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)



![disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;hydride](/img/structure/B11933352.png)

![(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine](/img/structure/B11933366.png)
![1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B11933372.png)
![4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11933380.png)
